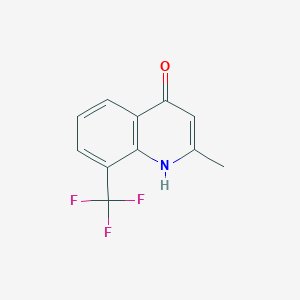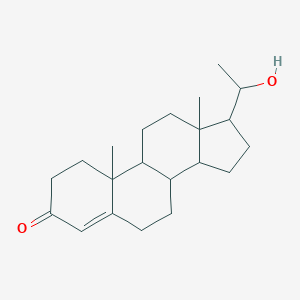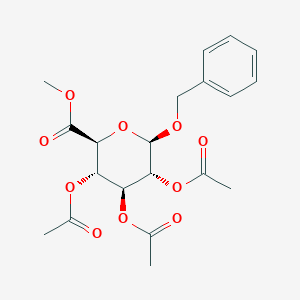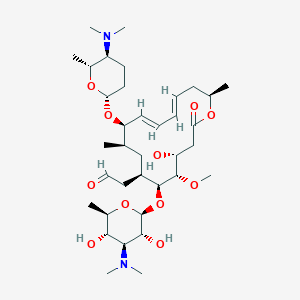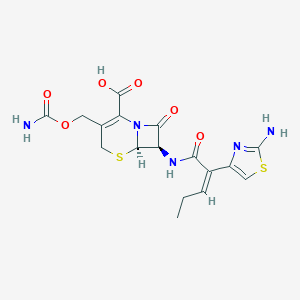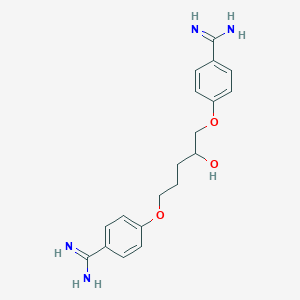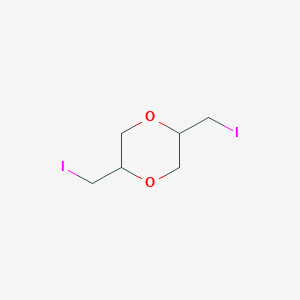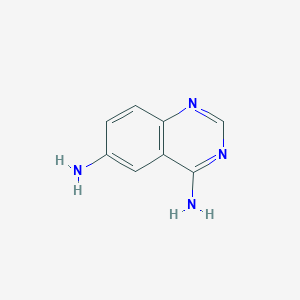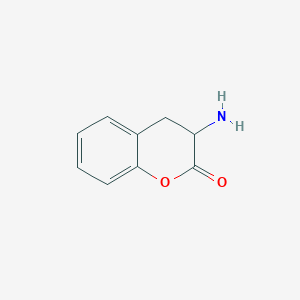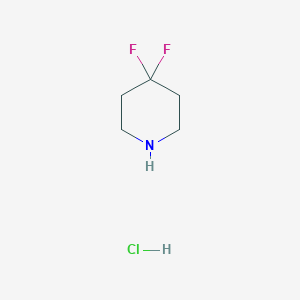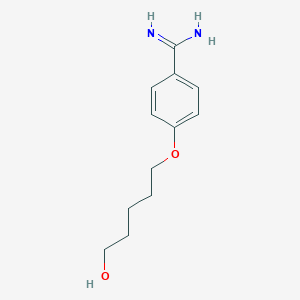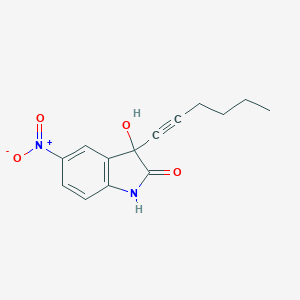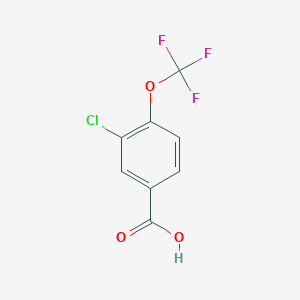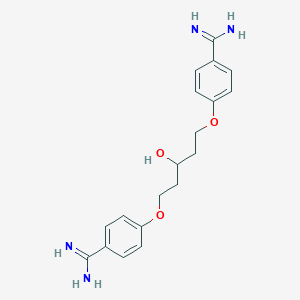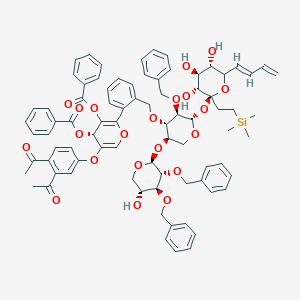
Xylotetraose derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylotetraose derivative is a carbohydrate molecule that is derived from xylan, which is a natural polymer found in plant cell walls. This molecule has been the subject of extensive research due to its potential applications in various fields, including medicine, biotechnology, and biochemistry. In
Mécanisme D'action
The mechanism of action of xylotetraose derivative is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to its physiological effects.
Effets Biochimiques Et Physiologiques
Xylotetraose derivative has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the immune system. It has also been shown to improve gut health by promoting the growth of beneficial bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using xylotetraose derivative in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential variability due to differences in the source of xylan and the method of synthesis.
Orientations Futures
There are several future directions for the study of xylotetraose derivative. These include the development of new synthesis methods, the exploration of its potential applications in medicine and biotechnology, and the study of its mechanism of action and physiological effects in more detail. Additionally, the potential use of xylotetraose derivative as a prebiotic for improving gut health is an area of active research.
Méthodes De Synthèse
The synthesis of xylotetraose derivative can be achieved through several methods, including enzymatic hydrolysis, chemical synthesis, and microbial fermentation. Enzymatic hydrolysis involves the use of enzymes to break down xylan into smaller oligosaccharides, including xylotetraose. Chemical synthesis involves the use of chemical reactions to synthesize xylotetraose from simpler molecules. Microbial fermentation involves the use of microorganisms to produce xylotetraose from xylan.
Applications De Recherche Scientifique
Xylotetraose derivative has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In biotechnology, it has been used as a substrate for the production of biofuels and other value-added products. In biochemistry, it has been used as a model molecule for studying the structure and function of carbohydrates.
Propriétés
Numéro CAS |
140222-29-3 |
|---|---|
Nom du produit |
Xylotetraose derivative |
Formule moléculaire |
C81H86O21Si |
Poids moléculaire |
1423.6 g/mol |
Nom IUPAC |
[(4S)-3-benzoyloxy-2-[2-[[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-6-[(1E)-buta-1,3-dienyl]-3,4,5-trihydroxy-2-(2-trimethylsilylethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-3-phenylmethoxyoxan-4-yl]oxymethyl]phenyl]-5-(3,4-diacetylphenoxy)-4H-pyran-4-yl] benzoate |
InChI |
InChI=1S/C81H86O21Si/c1-7-8-38-64-67(85)68(86)76(87)81(101-64,41-42-103(4,5)6)102-80-75(92-46-55-30-18-11-19-31-55)71(65(50-96-80)98-79-74(91-45-54-28-16-10-17-29-54)70(63(84)48-95-79)90-44-53-26-14-9-15-27-53)93-47-58-36-24-25-37-61(58)69-73(100-78(89)57-34-22-13-23-35-57)72(99-77(88)56-32-20-12-21-33-56)66(49-94-69)97-59-39-40-60(51(2)82)62(43-59)52(3)83/h7-40,43,49,63-65,67-68,70-72,74-76,79-80,84-87H,1,41-42,44-48,50H2,2-6H3/b38-8+/t63-,64?,65-,67-,68+,70+,71+,72+,74-,75-,76-,79+,80+,81+/m1/s1 |
Clé InChI |
MFAFGYSWBDPBHB-GYFIFSNJSA-N |
SMILES isomérique |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5CO[C@H]6[C@@H](CO[C@H]([C@@H]6OCC7=CC=CC=C7)O[C@]8([C@@H]([C@H]([C@@H](C(O8)/C=C/C=C)O)O)O)CC[Si](C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Synonymes |
2-(trimethylsilyl)ethyl O-(2,3-di-O-benzylxylopyranosyl)(1-4)-O-(2,3-di-O-benzoylxylopyranosyl)-(1-4)-O-(2,3-di-O-benzylxylopyranosyl)-(1-4)-2,3-di-O-benzoylxylopyranoside xylotetraose derivative |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



